molecular formula C16H23NO B10858491 Deutolperisone CAS No. 474641-19-5

Deutolperisone

Cat. No.: B10858491
CAS No.: 474641-19-5
M. Wt: 252.40 g/mol
InChI Key: FSKFPVLPFLJRQB-DMONGCNRSA-N
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Description

Deutolperisone: is a muscle relaxant that is primarily used to relieve muscle stiffness or spasms. It is a derivative of tolperisone and is known for its ability to act on the central nervous system without causing significant sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deutolperisone can be synthesized through a multi-step process involving the reaction of 4-methylpropiophenone with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Deutolperisone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Deutolperisone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on muscle cells and neural tissues.

    Medicine: Explored for its potential in treating muscle spasticity and other neuromuscular disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Deutolperisone exerts its effects by blocking sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and prevents muscle spasms. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .

Comparison with Similar Compounds

Properties

CAS No.

474641-19-5

Molecular Formula

C16H23NO

Molecular Weight

252.40 g/mol

IUPAC Name

2-methyl-3-piperidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]propan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i1D3,6D,7D,8D,9D

InChI Key

FSKFPVLPFLJRQB-DMONGCNRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C(C)CN2CCCCC2)[2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

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